4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1396799-70-4
VCID: VC4885104
InChI: InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21)
SMILES: CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2
Molecular Formula: C17H23N3O
Molecular Weight: 285.391

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide

CAS No.: 1396799-70-4

Cat. No.: VC4885104

Molecular Formula: C17H23N3O

Molecular Weight: 285.391

* For research use only. Not for human or veterinary use.

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide - 1396799-70-4

Specification

CAS No. 1396799-70-4
Molecular Formula C17H23N3O
Molecular Weight 285.391
IUPAC Name 4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Standard InChI InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21)
Standard InChI Key BAJALYZKWBQNPG-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2

Introduction

2. Potential Applications

Pharmacological Relevance

Benzamide derivatives often exhibit diverse biological activities:

  • Anticancer Activity: Benzamides are known to inhibit enzymes like histone deacetylases (HDACs), which play roles in cancer progression.

  • Neuropharmacology: Some benzamides act as dopamine receptor antagonists, making them useful in treating psychiatric disorders.
    Given its structural features, this compound could potentially interact with biological targets such as enzymes or receptors.

Molecular Docking and Biological Studies

While specific studies on this compound are unavailable, similar molecules have been investigated for:

  • Molecular Docking: Predicting interactions with proteins such as kinases or receptors.

  • Antimicrobial Activity: Testing against bacterial or fungal pathogens.
    These studies typically involve computational modeling followed by in vitro assays.

3. Synthesis Pathways

The synthesis of "4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide" would likely involve:

  • Formation of Benzamide Core:

    • Reacting 4-dimethylaminobenzoic acid with an appropriate amine derivative under coupling conditions (e.g., EDCI or DCC as coupling agents).

  • Introduction of Butyne Chain:

    • Alkylation of pyrrolidine with a halogenated alkyne (e.g., propargyl bromide).

  • Final Coupling:

    • Linking the terminal alkyne-pyrrolidine intermediate to the benzamide core via amide bond formation.

4. Related Compounds and Research

Table: Comparison with Similar Compounds

Compound NameStructural FeaturesKnown Activities
N-(4-(4-bromophenyl)thiazol-2-yl)-benzamideBenzamide with thiazole substituentAntimicrobial, anticancer
N-[4-(dimethylamino)phenyl]benzamideDimethylamino group on benzeneHDAC inhibition, anticancer
6-(Chloromethyl)-N,1-dimethyl-pyrazolo[3,4-d]pyrimidinePyrazole-fused systemAntiviral, enzyme inhibition

5. Future Research Directions

To fully characterize "4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide," the following steps are recommended:

  • Spectroscopic Analysis:

    • Use NMR (¹H and ¹³C), IR, and mass spectrometry to confirm structure.

  • Biological Screening:

    • Test for anticancer, antimicrobial, or enzyme inhibitory activities.

  • Computational Modeling:

    • Perform molecular docking studies to predict binding affinity with biological targets.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its structural complexity and potential bioactivity.

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